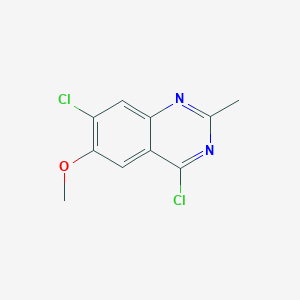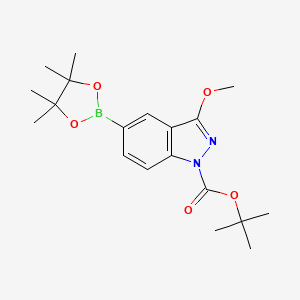
tert-Butyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: is a complex organic compound that features a tert-butyl group, a methoxy group, and a dioxaborolane moiety attached to an indazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Dioxaborolane Moiety: The dioxaborolane moiety is typically introduced through borylation reactions, often using bis(pinacolato)diboron and a suitable catalyst such as palladium or iridium complexes.
tert-Butyl Protection: The tert-butyl group is introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro group (if present) on the indazole core, converting it to an amine.
Substitution: The dioxaborolane moiety can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) in an organic solvent such as toluene or DMF.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of new biaryl compounds through Suzuki-Miyaura coupling.
Scientific Research Applications
Chemistry
In organic synthesis, tert-Butyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate is used as a building block for the construction of more complex molecules. Its ability to undergo cross-coupling reactions makes it valuable for the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s indazole core is of interest in medicinal chemistry due to its potential biological activity. Indazole derivatives have been studied for their anti-inflammatory, anticancer, and antimicrobial properties.
Medicine
In medicinal research, this compound can be used as a precursor for the development of new drugs. Its structural features allow for the exploration of various biological targets and pathways.
Industry
In the chemical industry, this compound can be used in the development of new materials, such as polymers and advanced coatings, due to its unique reactivity and stability.
Mechanism of Action
The mechanism of action of tert-Butyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, the indazole core can interact with various biological targets, such as enzymes or receptors, modulating their activity. The dioxaborolane moiety can participate in boron-mediated reactions, which are useful in drug design and development.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
- tert-Butyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Uniqueness
The uniqueness of tert-Butyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate lies in its indazole core, which imparts distinct biological activity and reactivity compared to other similar compounds. The combination of the indazole core with the dioxaborolane moiety and tert-butyl protection makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H27BN2O5 |
|---|---|
Molecular Weight |
374.2 g/mol |
IUPAC Name |
tert-butyl 3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole-1-carboxylate |
InChI |
InChI=1S/C19H27BN2O5/c1-17(2,3)25-16(23)22-14-10-9-12(11-13(14)15(21-22)24-8)20-26-18(4,5)19(6,7)27-20/h9-11H,1-8H3 |
InChI Key |
YSSROUDIHDQFSG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3OC)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


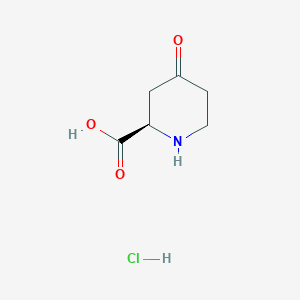

![N-Acetyl-5''-O-[bis(4-methoxyphenyl)phenylmethyl]-cytidine](/img/structure/B15330272.png)
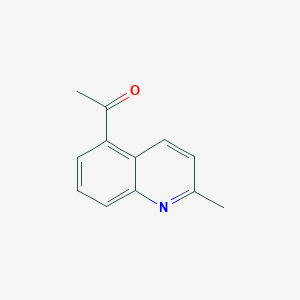
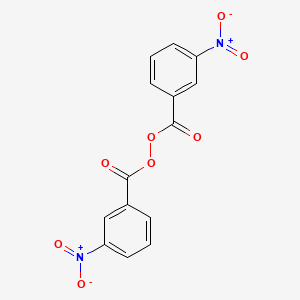
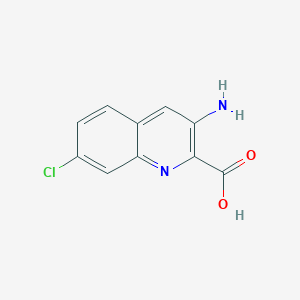
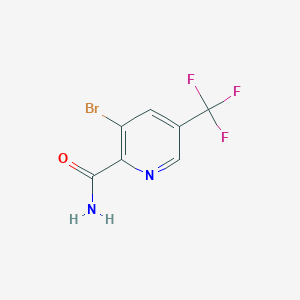
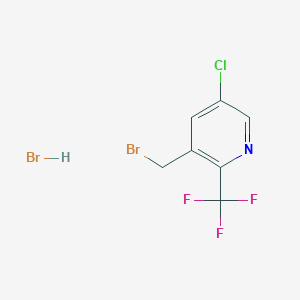
![7'-Bromo-5'-fluorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B15330308.png)
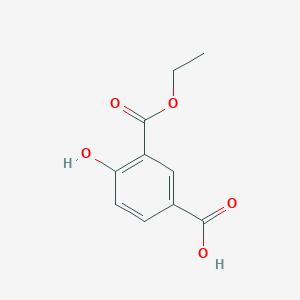
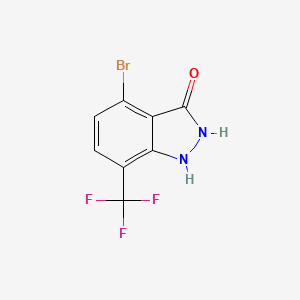
![6-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B15330336.png)
![2-(3-Methoxyphenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B15330338.png)
